2-Methyl-5α-androst-2-en-17-one
Description
Properties
CAS No. |
32300-87-1 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.459 |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h4,14-17H,5-12H2,1-3H3/t14-,15+,16+,17+,19+,20+/m1/s1 |
InChI Key |
NSDSMSIUAXSONQ-YLQUGHGXSA-N |
SMILES |
CC1=CCC2CCC3C4CCC(=O)C4(CCC3C2(C1)C)C |
Origin of Product |
United States |
Ii. Chemical Synthesis and Derivatization of 2 Methyl 5α Androst 2 En 17 One
Established Synthetic Pathways for 2-Methyl-5α-androst-2-en-17-one
The synthesis of this compound typically involves a multi-step process, often starting from readily available steroid precursors. The introduction of the methyl group at the C-2 position and the creation of the C-2 double bond are key transformations in the synthetic route.
Epiandrosterone (B191177), a naturally occurring steroid, serves as a common and logical starting material for the synthesis of this compound and its parent compound, 5α-androst-2-en-17-one. researchgate.netwikipedia.org The structure of epiandrosterone provides the core androstane (B1237026) skeleton with the desired stereochemistry at key positions. The synthetic challenge lies in the regioselective introduction of the double bond and the methyl group. The typical pathway involves the initial formation of 5α-androst-2-en-17-one from epiandrosterone, which can then be further modified.
A plausible synthetic route to the 2-methyl derivative would involve the initial synthesis of 5α-androst-2-en-17-one, followed by a methylation step. Alternatively, a precursor could be methylated prior to the formation of the double bond.
A key step in the synthesis of the androst-2-ene scaffold from epiandrosterone is the formation of the C-2 double bond. This is commonly achieved through a sulfonylation-elimination sequence. gychbjb.com The 3β-hydroxyl group of epiandrosterone is first converted into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. researchgate.netresearchgate.net Treatment of the sulfonate ester with a suitable base then promotes an E2 elimination reaction, resulting in the formation of the C-2 double bond. The choice of base and reaction conditions is crucial to favor the formation of the desired Δ²-isomer over the Δ³-isomer. researchgate.net
The general scheme for this transformation is as follows:
Sulfonylation: The 3β-hydroxyl group of epiandrosterone is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester.
Elimination: The resulting steroid sulfonate is then treated with a non-nucleophilic base to induce the elimination of the sulfonate group and a proton from an adjacent carbon, leading to the formation of the double bond.
The efficiency and selectivity of the synthesis of 5α-androst-2-en-17-one, a precursor to the 2-methyl derivative, are highly dependent on the catalytic system and reaction conditions employed. For the elimination step, various catalysts and solvents have been investigated to optimize the yield of the desired product. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in the elimination of benzenesulfonic acid from a sulfonylated epiandrosterone derivative has been shown to be effective. gychbjb.com
Optimization studies have explored the impact of temperature, reaction time, and solvent on the yield. One study reported an optimal total yield of 92.2% for 5α-androst-2-en-17-one under specific conditions. gychbjb.com Furthermore, the use of zeolite catalysts has been explored to improve the selectivity for the desired Δ²-olefin isomer, as the separation of Δ² and Δ³ isomers can be challenging. researchgate.net
Table 1: Optimized Reaction Conditions for the Synthesis of 5α-androst-2-en-17-one gychbjb.com
| Parameter | Optimal Condition |
| Sulfonylation Time | 30 hours |
| Elimination Reaction Temperature | 70 °C |
| Elimination Reaction Time | 60 minutes |
| Solvent Amount | 7.5 mL |
| Catalyst (4-DMAP) Dosage | 0.3 g |
| Total Yield | 92.2% |
Stereoselective Synthesis Strategies for this compound Derivatives
The biological activity of steroid derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is a critical area of research. For derivatives of this compound, stereocontrol is particularly important at the C-17 position, as well as at any newly introduced chiral centers.
One example of a stereoselective synthesis in the androst-2-ene series is the preparation of 17α-amino-5α-androst-2-ene from 5α-androst-2-en-17-one. researchgate.netresearchgate.net This transformation involves the reduction of the 17-ketone to a 17β-hydroxyl group, followed by activation (e.g., as a tosylate) and nucleophilic substitution with an azide (B81097) anion (SN2 reaction), which proceeds with inversion of configuration to give the 17α-azide. Subsequent reduction of the azide yields the 17α-amino derivative. This demonstrates a general strategy for controlling the stereochemistry at C-17. Similar strategies can be envisioned for the stereoselective synthesis of other C-17 substituted derivatives of this compound.
Optimization of Synthetic Yields and Purity for Research Applications
For the use of this compound and its derivatives in advanced academic studies, high purity and optimized synthetic yields are essential. The presence of isomers or other impurities can complicate the interpretation of biological data. Optimization strategies focus on several aspects of the synthesis:
Minimizing Isomer Formation: As mentioned, the elimination reaction to form the C-2 double bond can potentially lead to the formation of the Δ³-isomer. Careful selection of the base, solvent, and temperature can maximize the yield of the desired Δ²-isomer. researchgate.net
Purification Techniques: Efficient purification methods are crucial for obtaining high-purity compounds. These can include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC). The choice of purification method depends on the specific properties of the compound and the nature of the impurities.
Reaction Monitoring: Close monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can help in determining the optimal reaction time and preventing the formation of byproducts due to over-reaction.
A reported synthesis of 5α-dihydrotestosterone (DHT) highlights the importance of replacing harsh reagents with milder ones to improve yields and simplify purification, a principle that is broadly applicable in steroid synthesis. researchgate.net
Chemical Modifications and Derivatizations of this compound for Advanced Academic Studies
The this compound scaffold provides several sites for chemical modification to generate a library of derivatives for advanced academic studies, such as structure-activity relationship (SAR) investigations. Key positions for derivatization include the C-17 ketone and the C-2/C-3 double bond.
Modification at C-17: The 17-keto group is a versatile functional handle for a variety of transformations. It can be reduced to a hydroxyl group with defined stereochemistry (17β or 17α). The resulting alcohol can be further esterified or etherified. The ketone can also react with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce alkyl, alkenyl, or alkynyl groups at the C-17α position. google.com For example, the reaction of 5α-androst-2-en-17-one with methyl lithium or methyl magnesium bromide yields 17α-methyl-5α-androst-2-en-17β-ol. google.com
Modification of the A-Ring: The C-2/C-3 double bond can undergo various reactions, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new functional groups and stereocenters in the A-ring. These modifications can significantly impact the biological properties of the molecule.
Introduction of Heterocyclic Moieties: The androstane skeleton can be fused with heterocyclic rings to create novel hybrid molecules with potentially unique biological activities. For example, pyrazole (B372694) rings have been fused to the A-ring of androstane derivatives. doi.org
Table 2: Examples of Derivatization Reactions at C-17 of the Androst-2-en-17-one Scaffold google.com
| Reagent | Product |
| Methyl lithium (CH₃Li) | 17α-methyl-5α-androst-2-en-17β-ol |
| Methyl magnesium bromide (CH₃MgBr) | 17α-methyl-5α-androst-2-en-17β-ol |
| Potassium acetylide (KC≡CH) | 17α-ethynyl-5α-androst-2-en-17β-ol |
Biochemical Profile of this compound: A Review of Current Knowledge
A thorough review of publicly available scientific literature and chemical databases indicates a significant lack of specific research on the biochemical transformations and metabolic fate of the compound this compound.
While extensive research exists for the structurally similar, non-methylated parent compound, 5α-androst-2-en-17-one (also known as Delta-2), this data cannot be scientifically extrapolated to its 2-methylated analogue. The introduction of a methyl group at the C-2 position is known to significantly alter the molecule's interaction with metabolic enzymes, leading to different biotransformation pathways and unique metabolites.
Studies on other 17α-methylated anabolic-androgenic steroids, such as methyltestosterone (B1676486) and metandienone, have demonstrated that methylation profoundly influences metabolism, often resulting in complex hydroxylation, reduction, and rearrangement products that are distinct from their non-methylated counterparts. For instance, research has identified metabolites such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol following the administration of methyltestosterone, highlighting the unique pathways these methylated steroids undergo.
The specific enzymatic processes, including in vitro reactions with hepatic microsomes and the resulting in vivo metabolic profile in animal models for this compound, have not been detailed in the accessible scientific literature. Consequently, the identification and structural elucidation of its Phase I metabolites, including specific hydroxylation patterns, reduction pathways, or other oxidative transformations, remain uncharacterized.
Given the strict requirement for scientifically accurate and specific information, and the absence of data for this compound, it is not possible to provide the detailed article as requested in the outline. The generation of such content would necessitate speculation or the inaccurate application of data from different compounds, compromising the scientific integrity of the information.
Further research and specific metabolic studies on this compound are required to elucidate its biochemical transformations and metabolic fate.
Iii. Biochemical Transformations and Metabolic Fates of 2 Methyl 5α Androst 2 En 17 One
Mammalian Biotransformation of 2-Methyl-5α-androst-2-en-17-one
Characterization of Phase II Conjugates, notably Glucuronidation
Following Phase I metabolism, the resulting metabolites of this compound undergo conjugation with endogenous hydrophilic molecules, a hallmark of Phase II metabolism. The most prominent of these conjugation reactions is glucuronidation, where glucuronic acid is attached to the steroid metabolite.
This process significantly enhances the water solubility of the metabolites, preparing them for renal excretion. A key metabolite identified for the related compound drostanolone (B1670957) is 2α-methyl-5α-androstan-17-one-3α-glucuronide. caymanchem.commedchemexpress.comglpbio.com This conjugate is formed by the attachment of a glucuronic acid moiety at the 3α-hydroxyl group of the reduced steroid core. The characterization of such glucuronidated metabolites is critical in analytical chemistry, particularly in the context of detecting the administration of the parent compound. caymanchem.comglpbio.com The formation of these conjugates renders the otherwise lipophilic steroid molecule sufficiently polar to be efficiently eliminated in the urine.
Enzymatic Mechanisms Governing this compound Metabolism
The metabolic conversion of this compound is orchestrated by a specific suite of enzymes that catalyze hydroxylation, reduction, and conjugation reactions.
Role of Cytochrome P450 Enzymes in Hydroxylation
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are fundamental to the Phase I metabolism of steroids. nih.govnih.gov They are responsible for catalyzing hydroxylation reactions, which introduce hydroxyl (-OH) groups into the steroid structure. nih.gov In the case of anabolic steroids, this can occur at various positions on the steroid nucleus. For instance, studies on the metabolism of the parent compound, 5α-androst-2-en-17-one, have identified several hydroxylated metabolites, including 2β,3α-dihydroxy-5α-androstan-17-one, indicating that hydroxylation is a key metabolic pathway. dshs-koeln.denih.govdshs-koeln.de While specific data on this compound is limited, the metabolism of other 17α-methyl steroids has been shown to involve various CYP enzymes, including CYP21, CYP3A4, and CYP11B2, suggesting their potential involvement in the hydroxylation of this compound as well. researchgate.net
UDP-Glucuronosyltransferase (UGT) Activities in Metabolite Conjugation
The conjugation of hydroxylated steroid metabolites with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes play a crucial role in the elimination of androgens. The UGT2B family, particularly UGT2B15 and UGT2B17, are known to be primary enzymes responsible for the glucuronidation of androgens like dihydrotestosterone (B1667394) (DHT) and its metabolites. nih.gov Research on various 5α-androstane steroids has demonstrated the stereo- and regioselectivity of different UGT enzymes. For example, UGT2B7 has been shown to conjugate the 3-OH group of androsterone (B159326), while UGT2B17 exhibits a high preference for the 17-OH group in certain diols. nih.gov UGT1A4, UGT2A1, and UGT2A2 have also been implicated in the glucuronidation of androsterone and its related compounds, albeit sometimes at lower rates. nih.gov The formation of 2α-methyl-5α-androstan-17-one-3α-glucuronide points to the activity of these UGT enzymes on the metabolites of this compound. caymanchem.com
Hydroxysteroid Dehydrogenase Involvement in Reductive Metabolism
Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the reduction of keto groups and the oxidation of hydroxyl groups on the steroid nucleus. nih.gov The 17-keto group of this compound is a likely target for reductive metabolism by 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes convert the 17-ketone to a 17β-hydroxyl group, a common step in the metabolism of many androgens. nih.gov Specifically, enzymes like 17β-HSD5 (also known as AKR1C3) are known to catalyze the conversion of androstenedione (B190577) to testosterone (B1683101), highlighting their role in androgen synthesis and metabolism. nih.gov The reduction of the A-ring double bond and the 17-keto group are critical steps that precede conjugation and excretion.
Microbial Biotransformation of this compound and Related Steroids
Microorganisms, particularly fungi, possess a diverse array of enzymes capable of modifying steroid structures, a process known as biotransformation. researchfloor.orgwjpls.orgnih.gov This capability has been extensively studied for the production of novel and pharmaceutically valuable steroids.
Fungal Transformation Pathways and Novel Metabolite Generation
Fungi are highly effective biocatalysts for steroid transformations due to their regio- and stereoselective enzymatic reactions. researchfloor.orgresearchgate.net Common fungal-mediated reactions include hydroxylation, dehydrogenation, and reduction. wjpls.orgslideshare.net Genera such as Aspergillus, Rhizopus, Cunninghamella, Fusarium, and Gibberella have been shown to transform androstane (B1237026) steroids like androstenedione (AD) and androstadienedione (ADD). nih.gov These transformations can lead to the production of valuable hydroxylated derivatives at various positions, such as 7α, 7β, 11α, and 14α. nih.gov
While specific studies on the fungal biotransformation of this compound are not widely documented, the established pathways for related androstanes provide a strong indication of its potential transformation. Fungal enzymes could introduce hydroxyl groups at various positions of the steroid backbone or reduce the 17-keto group, leading to the generation of novel metabolites not produced through human metabolism. This microbial approach offers a pathway to synthesize unique steroid derivatives. researchfloor.orgnih.gov
Table of Fungal Genera Involved in Steroid Biotransformation
| Fungal Genus | Type of Transformation on Androstanes | Reference |
|---|---|---|
| Absidia | Hydroxylation, Reduction | nih.gov |
| Acremonium | Hydroxylation, Reduction | nih.gov |
| Aspergillus | Hydroxylation | researchgate.net |
| Beauveria | Hydroxylation, Reduction | nih.gov |
| Cunninghamella | Hydroxylation, Reduction | nih.govnih.gov |
| Curvularia | Side-chain cleavage | researchfloor.orgresearchgate.net |
| Doratomyces | Hydroxylation, Reduction | nih.gov |
| Drechslera | Hydroxylation, Reduction | nih.gov |
| Fusarium | Hydroxylation, Reduction | nih.gov |
| Gibberella | Hydroxylation, Reduction | nih.gov |
| Rhizopus | Hydroxylation | wjpls.orgnih.gov |
Table of Chemical Compounds
Isolation and Characterization of Novel Microbial Metabolites
Consistent with the absence of research on its bacterial transformation, there are no reports on the isolation and characterization of novel microbial metabolites derived from this compound. The process of identifying novel metabolites typically involves the incubation of the parent compound with a selected microorganism, followed by the extraction and purification of the resulting products. Techniques such as chromatography and spectroscopy are then employed to elucidate the structures of any newly formed compounds. nih.govnih.gov
While the metabolism of this compound has been investigated in vivo in humans, leading to the identification of metabolites like 3α-hydroxy-2α-methyl-5α-androstan-17-one, these are products of human metabolic pathways and not microbial action. The potential for bacteria to generate a different array of metabolites from this substrate remains an open area for future research.
Iv. Advanced Analytical Methodologies for Characterization of 2 Methyl 5α Androst 2 En 17 One and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are fundamental to the analysis of 2-Methyl-5α-androst-2-en-17-one, enabling its separation from endogenous steroids and other interfering substances. The choice of technique is often dictated by the specific research question and the nature of the sample matrix.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of this compound, particularly in anti-doping and metabolic research. The inherent volatility and thermal stability of the parent compound, often after derivatization, make it amenable to GC-based separation. Derivatization, typically through silylation, is a common step to improve the chromatographic behavior and mass spectrometric fragmentation of the steroid.
In a typical GC-MS/MS workflow, the sample undergoes extraction and derivatization before injection into the gas chromatograph. The compound is then separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. Upon elution, it enters the mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored for highly selective and sensitive detection.
Table 1: Illustrative GC-MS/MS Parameters for this compound Analysis
| Parameter | Example Value/Condition |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | HP-1 (or equivalent non-polar) |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Monitored Transitions | Specific precursor and product ions for the derivatized compound |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of this compound and its metabolites, especially for polar and non-volatile compounds. This technique obviates the need for derivatization, thereby simplifying sample preparation. High-resolution mass spectrometry (HRMS) coupled with LC provides an additional layer of confidence in identification through accurate mass measurements.
The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography is commonly employed for steroid analysis. Following separation, the analyte is introduced into the mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
To enhance the separation efficiency and peak capacity in complex biological samples, advanced hyphenated techniques are being explored. Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly higher resolution than conventional GC-MS, allowing for the separation of co-eluting isomers and a more comprehensive metabolic profile. Similarly, comprehensive two-dimensional liquid chromatography (LC×LC) can provide enhanced separation of complex metabolite mixtures prior to mass spectrometric detection.
Spectroscopic Methods for Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its novel metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of steroids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton, the position of functional groups, and the stereochemistry of the molecule. For instance, the chemical shifts and coupling constants of the protons in the steroid nucleus can confirm the 5α-configuration and the location of the methyl group and the double bond.
Table 2: Representative ¹H NMR Chemical Shifts for Key Protons in a Substituted Androstane (B1237026) Skeleton
| Proton | Typical Chemical Shift Range (ppm) |
| C18-H₃ (angular methyl) | 0.7 - 0.9 |
| C19-H₃ (angular methyl) | 0.9 - 1.2 |
| Vinyl protons | 5.0 - 6.5 |
Note: Actual chemical shifts for this compound would require experimental data.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown metabolite, significantly narrowing down the potential molecular formulas. When combined with fragmentation data from MS/MS experiments, HRMS is a powerful tool for proposing and confirming the structures of novel metabolites of this compound. For example, hydroxylation, a common metabolic transformation, would result in a mass increase of 15.9949 Da (the mass of an oxygen atom), which can be readily detected by HRMS.
Hydrogen Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Profiling in Metabolic Research
Hydrogen Isotope Ratio Mass Spectrometry (IRMS) represents a sophisticated analytical tool for elucidating the metabolic fate of exogenous compounds, including this compound. This technique is particularly powerful when used in administration studies involving isotopically labeled versions of the target compound. The fundamental principle involves administering a deuterated (containing the hydrogen isotope deuterium (B1214612), ²H) form of the steroid. Subsequent analysis of biological samples, such as urine, by IRMS can selectively identify metabolites that retain the deuterium label, as they exhibit a significantly altered hydrogen isotope ratio (²H/¹H) compared to endogenous compounds. researchgate.net This approach allows for the unambiguous identification of even minor or long-term metabolites that might otherwise go undetected. researchgate.net
In a pivotal study re-investigating the metabolism of 5α-androst-2-en-17-one (2EN), researchers administered a twofold-deuterated version of the compound. scispace.comresearchgate.netnih.gov The subsequent analysis of urine samples using a combination of hydrogen isotope ratio mass spectrometry with high-accuracy/high-resolution mass spectrometry (HRMS) proved to be a highly effective strategy. researchgate.netnih.gov This combined approach leverages the strengths of both techniques: IRMS for its ability to screen for labeled compounds and HRMS for providing precise mass data for structural characterization. researchgate.net
The research yielded significant findings regarding the metabolic profile of this compound. Over 15 different metabolites containing the deuterium label were successfully detected in post-administration urine samples. researchgate.netnih.govdshs-koeln.de One of the most unexpected discoveries was the presence of metabolites with a 5β-configuration. researchgate.netnih.govresearchgate.net This was a notable finding, as the administered parent compound, this compound, possesses a 5α-configuration, and the metabolic conversion from a 5α- to a 5β-steroid had not been previously reported. researchgate.netnih.gov This highlights the complexity of the metabolic pathways involved.
The study identified seven metabolites not present as endogenous compounds, marking them as potential long-term markers for research purposes. nih.gov The high sensitivity of the IRMS method enabled the detection of these key metabolites for up to nine days following a single administration. researchgate.netnih.gov
Table 1: Key Findings from IRMS-based Metabolic Study of Deuterated 5α-androst-2-en-17-one
| Parameter | Finding | Source(s) |
|---|---|---|
| Methodology | Oral administration of twofold-deuterated 5α-androst-2-en-17-one followed by analysis with Hydrogen Isotope Ratio Mass Spectrometry (IRMS) combined with High-Accuracy/High-Resolution Mass Spectrometry (HRMS). | scispace.comresearchgate.netnih.gov |
| Number of Metabolites Detected | More than 15 different deuterated metabolites were identified. | researchgate.netnih.govdshs-koeln.de |
| Key Metabolic Conversion | Unexpected conversion of the 5α-configured parent compound to metabolites exhibiting a 5β-configuration. | researchgate.netnih.govresearchgate.net |
| Detection Window | Seven non-endogenous metabolites were detectable for up to 9 days post-administration. | nih.gov |
This novel approach, using deuterated steroids and IRMS, has been successfully applied to other compounds, demonstrating its broad utility in metabolite identification studies for sports drug testing research. researchgate.netnih.govnih.gov
Development and Validation of Robust Analytical Procedures for Comprehensive Research Studies
The development and validation of robust analytical procedures are paramount for ensuring the reliability and accuracy of data in comprehensive research studies on this compound and its metabolites. nih.govugent.be Any analytical method intended for routine use must undergo a thorough validation process to demonstrate it is "fit-for-purpose". researchgate.netresearchgate.net This involves assessing several key performance characteristics to guarantee that the method is reliable, reproducible, and specific for the analytes of interest.
The validation process for methods used in the analysis of steroids and their metabolites typically evaluates parameters such as specificity, precision, accuracy, linearity, robustness, and the limit of detection (LOD) or identification (LOI). ugent.beuit.no
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In the context of this compound, this means ensuring no interference from endogenous steroids or other compounds. uit.no
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, while accuracy indicates the closeness of the measurement to the true value. These are often assessed at different concentration levels. uit.no
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A high linearity (often expressed as a correlation coefficient, r²) is desirable. uit.no
Limit of Detection (LOD)/Limit of Identification (LOI): The lowest concentration of an analyte in a sample that can be reliably detected or identified, though not necessarily quantified. For example, a validated online-SPE-LC-HRMS method for stanozolol (B1681124) glucuronides achieved a sensitive LOI of 75 pg/mL. uit.no
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. uit.no
Matrix Effect and Recovery: In complex biological matrices like urine, the matrix can enhance or suppress the analytical signal. The matrix effect must be evaluated. Extraction recovery determines the efficiency of the sample preparation process in extracting the analyte from the matrix. ugent.be
A study on the metabolism of 5α-androst-2-en-17-one noted that the main metabolite, 2β,3α-dihydroxy-5α-androstan-17-one, presented chromatographic issues under routine conditions, which necessitated further studies and the development of more robust methods. researchgate.netnih.govresearchgate.net This highlights the practical challenges and the importance of method optimization and validation. The subsequent development of methods combining sample fractionation, derivatization, and advanced mass spectrometric techniques led to the successful identification of more suitable analytical targets. researchgate.netnih.gov
Table 2: Typical Validation Parameters for Analytical Methods in Steroid Research
| Validation Parameter | Description | Example from Steroid Analysis | Source(s) |
|---|---|---|---|
| Specificity | No interfering signals at the retention time of the analytes. | Achieved in 10 out of 10 different urine matrices for a stanozolol metabolite method. | uit.no |
| Accuracy | Closeness to the true value. | 87.1%–102.1% for a validated LC-MS method. | uit.no |
| Precision | Repeatability of measurements. | 3.1%–7.8% (expressed as relative standard deviation). | uit.no |
| Linearity (r²) | Proportionality of signal to concentration. | > 0.99 | uit.no |
| Limit of Identification (LOI) | Lowest identifiable concentration. | 75 pg/mL | uit.no |
| Extraction Recovery | Efficiency of the extraction process. | 93% for a method detecting a stanozolol metabolite. | ugent.be |
| Matrix Effect | Influence of the sample matrix on the signal. | +14% (ion enhancement) was quantified and accounted for. | ugent.be |
The implementation of these rigorously validated methods, often employing high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled to high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), is crucial for the comprehensive and reliable characterization of this compound and its metabolic products in research settings. nih.govuit.nonih.govuit.no
V. Biological Interactions and Structure Activity Relationships of 2 Methyl 5α Androst 2 En 17 One Derivatives
Steroidal Aromatase Inhibition by 2-Methyl-5α-androst-2-en-17-one Analogues
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent diseases, as it catalyzes the conversion of androgens to estrogens. aurak.ac.ae Several analogues of this compound, which are derivatives of the aromatase substrate androstenedione (B190577), have been synthesized and evaluated for their potential as aromatase inhibitors. nih.govmdpi.com
Studies have shown that modifications to the A-ring of the steroid nucleus can lead to significant aromatase inhibitory activity. nih.govmdpi.com For instance, 5α-androst-2-en-17-one has been identified as an aromatase inhibitor. nih.govmdpi.com In one study, 5α-androst-2-en-17-one demonstrated an IC50 value of 1.7 μM against placental microsomes. nih.gov The inhibitory mechanism of many steroidal aromatase inhibitors is competitive, meaning they vie with the natural substrate for binding to the enzyme's active site. acs.org
The following table summarizes the aromatase inhibitory activity of this compound and related A-ring modified androstenedione derivatives.
| Compound | IC50 (μM) | Assay System |
| 5α-Androst-2-en-17-one | 1.7 | Placental Microsomes (Tritiated Water Assay) nih.gov |
| 3β-Hydroxyandrost-4-en-17-one | 0.18 | Placental Microsomes (Tritiated Water Assay) nih.gov |
| Androst-4-en-17-one | 0.14 | Placental Microsomes (Tritiated Water Assay) nih.gov |
| 4α,5α-Epoxyandrostan-17-one | 0.97 | Placental Microsomes (Tritiated Water Assay) nih.gov |
| 5α-Androst-3-en-17-one | 0.23 | Placental Microsomes (Tritiated Water Assay) nih.gov |
| 3α,4α-Epoxy-5α-androstan-17-one | 0.15 | Placental Microsomes (Tritiated Water Assay) nih.gov |
| 2α,3α-Epoxy-5α-androstan-17-one | 1.2 | Placental Microsomes (Tritiated Water Assay) nih.gov |
These findings underscore the potential of A-ring modified androstane (B1237026) derivatives as a class of steroidal aromatase inhibitors.
Receptor Binding Profiling of this compound and its Metabolites
The androgen receptor (AR) mediates the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). semanticscholar.org The binding affinity of a compound to the AR is a key determinant of its androgenic or antiandrogenic potential. The structure of a steroid, including the presence and position of double bonds and methyl groups, can significantly influence its interaction with the AR.
Studies on various anabolic-androgenic steroids have revealed that their binding affinity for the AR can vary widely. houstonmethodist.orgoup.com For example, methyltrienolone (B1676529) (MT) exhibits very high affinity, while other steroids like stanozolol (B1681124) show weak binding. houstonmethodist.orgoup.com The competitive binding pattern is generally similar between skeletal muscle and prostate AR, although some differences exist. houstonmethodist.orgoup.com The metabolism of a compound can also impact its AR binding, as metabolites may have different affinities than the parent compound. houstonmethodist.orgoup.com
While direct, quantitative binding data for this compound to the androgen receptor is not extensively detailed in the provided context, the structural similarity to other known androgens suggests it may interact with the AR. Further investigation is required to fully characterize its binding profile.
The estrogen receptors (ERα and ERβ) are the primary targets of estrogens and play a central role in female reproductive tissues and other physiological processes. mdpi.com The binding of a compound to the ER can elicit estrogenic or antiestrogenic effects.
Given that this compound and its analogues are being investigated as aromatase inhibitors, which block estrogen synthesis, their direct interaction with the estrogen receptor is also a pertinent area of study. A compound that inhibits aromatase but also has affinity for the ER could have a complex pharmacological profile. However, based on the available information, specific studies detailing the binding affinity of this compound and its metabolites to the estrogen receptor are not explicitly mentioned.
Modulation of Steroidogenic Enzyme Activity by this compound and its Biotransformation Products
Beyond aromatase, this compound and its metabolites have the potential to modulate the activity of other enzymes involved in steroidogenesis. The metabolism of this compound is complex, with studies identifying over 15 different metabolites. nih.gov An unexpected finding was the conversion of the 5α-configured this compound to metabolites with a 5β-configuration. nih.gov
The enzymes responsible for these transformations, and the biological activities of the resulting metabolites, are areas of ongoing research. For instance, enzymes like 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase are key players in the metabolic pathways of androgens. wikipedia.org The activity of these enzymes can be influenced by various steroidal compounds, thereby altering the balance of active hormones. The biotransformation products of this compound could potentially inhibit or serve as substrates for these enzymes, leading to a complex downstream modulation of the steroid profile.
Structure-Activity Relationship (SAR) Derivations from the this compound Core
The structure-activity relationship (SAR) for androstane derivatives is a complex interplay of stereochemistry and functional group positioning. Modifications at various positions on the steroid nucleus can dramatically alter biological activity.
For aromatase inhibition, the presence of a C-17 carbonyl group appears to be crucial for tight binding of 3-deoxyandrost-4-ene steroid analogs to the enzyme's active site. acs.org The introduction of alkyl groups at the C-6 position of androst-4-en-17-ones has been shown to produce potent competitive inhibitors of aromatase. acs.org
The metabolism of this compound to various hydroxylated and reduced metabolites further complicates the SAR. nih.gov For example, the main metabolite has been identified as 2β,3α-dihydroxy-5α-androstan-17-one. nih.gov The addition of these polar hydroxyl groups would be expected to significantly alter the compound's receptor binding and pharmacokinetic properties compared to the parent molecule.
Further SAR studies, including the synthesis and biological evaluation of a wider range of derivatives with systematic modifications to the this compound core, are necessary to delineate the precise structural requirements for potent and selective activity at various biological targets.
Vi. Research Applications and Future Perspectives for 2 Methyl 5α Androst 2 En 17 One
Role of 2-Methyl-5α-androst-2-en-17-one as a Chemical Precursor in Synthetic Biology and Medicinal Chemistry
The core structure of this compound makes it a valuable starting material, or precursor, for the synthesis of more complex steroid molecules. In medicinal chemistry, the modification of the steroid nucleus is a common strategy for developing new therapeutic agents. The parent compound, 5α-androst-2-en-17-one, is recognized as an intermediate in the synthesis of various steroids, including the neuromuscular blocking agent pipecuronium (B1199686) bromide. nist.govcaymanchem.comglpbio.com The introduction of a methyl group at the C-2 position, as in this compound, can significantly alter the biological activity and metabolic stability of the resulting compounds. dshs-koeln.de
Synthetic approaches to create derivatives of 5α-androstan-17-one have been explored, demonstrating the feasibility of using this steroid skeleton as a building block. researchgate.net For instance, the synthesis of 17β-nitro-5α-androstan-3α-ol and its 3β-methyl derivative highlights the chemical tractability of the androstane (B1237026) core for creating novel compounds with potential neuroactive properties. nih.gov The synthesis of 2-cyano-17α-methyl-17β-acetoxy-5α-androst-2-ene further illustrates the potential for creating diverse derivatives from a 2-substituted androstane framework. These examples underscore the role of such compounds as platforms for generating new chemical entities with potential applications in drug discovery and development.
The following table provides examples of related steroid precursors and their synthetic applications.
| Precursor Compound | Application/Derivative | Reference |
| 5α-Androst-2-en-17-one | Synthesis of pipecuronium bromide | nist.govcaymanchem.comglpbio.com |
| 5α-Androstan-17-one | Synthesis of 17α-bis(2-hydroxyethyl)aminomethyl androst-17α-ol derivatives | researchgate.net |
| 5α-Androstan-3β-hydroxy-3α-methyl-17-one | Synthesis of 17β-nitro-5α-androstan-3α-ol and its 3β-methyl derivative | nih.gov |
Advanced Computational and Molecular Modeling Studies on Steroidal Metabolism and Biological Interactions
Computational and molecular modeling techniques are increasingly vital in predicting the biological activity and metabolic fate of steroid molecules. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can correlate the structural features of a steroid with its biological activity. A novel in-silico approach for QSAR studies of the 17β-hydroxy-5α-androstane steroid family has been developed. usfq.edu.ec This model, which considers molecular shape, hydrophobicity, and electronic properties, predicted that 2-cyano-17-α-methyl-17-β-acetoxy-5α-androst-2-ene would be a potent anabolic steroid within the studied group. usfq.edu.ec
Such computational models can be applied to this compound to predict its binding affinity to various receptors and its potential for anabolic and androgenic activity. Molecular modeling can also be used to simulate the interaction of this compound with metabolic enzymes, providing insights into its likely biotransformation pathways. For instance, modeling studies on 6-substituted androst-4-ene analogs as aromatase inhibitors have suggested that certain methyl steroids can form a thermodynamically stable complex within the enzyme's binding pocket. acs.org This highlights the power of computational methods to guide the synthesis and evaluation of new steroid derivatives.
Elucidation of Novel Biotransformation Pathways and Characterization of Unidentified Metabolic Enzymes
Understanding the biotransformation of a steroid is crucial for evaluating its biological activity and for developing analytical methods for its detection. While specific metabolism studies on this compound are not extensively documented, research on structurally related compounds provides a strong basis for predicting its metabolic fate.
The metabolism of its parent compound, 5α-androst-2-en-17-one (also known as Delta-2), has been investigated. wikipedia.orgnih.govresearchgate.net Following oral administration, it is metabolized into several urinary metabolites, including hydroxylated and dihydroxylated derivatives. researchgate.net One study identified over 15 different metabolites, some with an unexpected 5β-configuration, suggesting a complex metabolic conversion. nih.gov
Studies on other 2-methylated steroids, such as stenbolone (B1681136) acetate (B1210297) (17β-acetoxy-2-methyl-5α-androst-1-en-3-one), have shown that metabolism involves oxidation of the 17β-hydroxyl group, reduction of the A-ring, and hydroxylation at various positions. epa.gov The position of the methyl group at C-2 appears to have little effect on the major biotransformation routes compared to its C-1 methylated isomer, methenolone. epa.gov
Research into the metabolism of 17α-methylated steroids like methyltestosterone (B1676486) and metandienone also reveals common pathways such as hydroxylation and A-ring reduction. mdpi.com These findings suggest that the metabolism of this compound likely involves a combination of these pathways. Future research could focus on incubating this specific compound with liver microsomes or in vivo studies to definitively identify its metabolites and the enzymes responsible for their formation.
The following table summarizes known metabolites of a related compound, 5α-androst-2-en-17-one.
| Parent Compound | Identified Metabolites | Reference |
| 5α-Androst-2-en-17-one | 2α-hydroxy-5α-androst-3-en-17-one (M1), 2β,3α-dihydroxy-5α-androstan-17-one (M2), 3α,4β-dihydroxy-5α-androstan-17-one (M3) | researchgate.net |
| 5α-Androst-2-en-17-one | More than 15 metabolites, including some with a 5β-configuration | nih.gov |
Development of Certified Reference Materials for Steroid Research and Analytical Standardization
The availability of certified reference materials (CRMs) is essential for the accuracy and comparability of analytical results in steroid research and doping control. CRMs are highly characterized substances with established metrological traceability to the SI unit for mass. Several organizations produce and distribute CRMs for a wide range of steroids and their metabolites.
For methylated steroids, analytical reference standards are available for compounds such as methylnortestosterone and 17α-methyl-1-testosterone. caymanchem.comcaymanchem.com The National Measurement Institute of Australia (NMIA) provides a CRM for 17β-Hydroxy-17α-methyl-5α-androst-1-ene-3-one. Furthermore, reference materials for metabolites of 2-methylated steroids, such as 2α-Methyl-5α-androstan-3α-ol-17-one-3β-D-glucuronide, are also available.
The development of a specific CRM for this compound would be a critical step in facilitating research on this compound. It would enable laboratories to accurately quantify the compound in various matrices, validate analytical methods, and ensure the reliability of biological activity studies. The process for creating a CRM involves synthesis of the high-purity material, comprehensive characterization, and assessment of homogeneity and stability.
The following table lists examples of available certified reference materials for related steroids.
| Certified Reference Material | Supplier/Organization | Reference |
| 17β-Hydroxy-17α-methyl-5α-androst-1-ene-3-one | National Measurement Institute, Australia (NMIA) | |
| 2α-Methyl-5α-androstan-3α-ol-17-one-3β-D-glucuronide (Na salt) | National Measurement Institute, Australia (NMIA) | |
| Testosterone (B1683101) (CRM) | Cayman Chemical | caymanchem.com |
| epi-Testosterone (CRM) | Cayman Chemical | caymanchem.com |
Exploration of Unexplored Biological Activities and Mechanistic Research Pathways for this compound and its Derivatives
While this compound is a synthetic steroid, its structural similarity to endogenous and other synthetic steroids suggests it may possess a range of biological activities that warrant further investigation. The parent compound, 5α-androst-2-en-17-one, is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and has been investigated as a potential prohormone and aromatase inhibitor. wikipedia.orgnih.gov
The introduction of a methyl group can significantly influence a steroid's biological properties. For example, 2-methylation has been shown to affect the glucocorticoid activity of certain steroids. nih.gov Furthermore, derivatives of 5α-androstanolone have been synthesized and evaluated for various biological activities, including antiviral properties. researchgate.net
Future research on this compound could explore its potential as:
An androgen receptor modulator: Investigating its binding affinity and functional activity at the androgen receptor.
An aromatase inhibitor: Assessing its ability to block the conversion of androgens to estrogens, a property of some related steroids. acs.org
A neuroactive steroid: Given that some androstane derivatives exhibit neurosteroid activity, exploring the effects of this compound on the central nervous system could be a fruitful area of research. nih.gov
An antiviral agent: Following the discovery of antiviral activity in other modified epiandrosterone (B191177) derivatives. researchgate.net
Mechanistic studies would be crucial to understand how the 2-methyl group influences the interaction of the steroid with its biological targets. These studies could involve a combination of in vitro assays, cell-based models, and in vivo animal studies to elucidate the pharmacological profile of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying 2-Methyl-5α-androst-2-en-17-one and its metabolites in biological samples?
- Methodology : Utilize gas chromatography-mass spectrometry (GC-MS) for preliminary screening, combined with nuclear magnetic resonance (NMR) for structural confirmation of metabolites. High-performance liquid chromatography (HPLC) is critical for isolating urinary metabolites post-enzymatic hydrolysis (β-glucuronidase). For deuterated analogs, hydrogen isotope ratio mass spectrometry (IRMS) enhances detection specificity .
- Key Data : GC-MS identifies metabolites like 2α-hydroxy-5α-androst-3-en-17-one (M1) and 2β,3α-dihydroxy-5α-androstan-17-one (M2), while NMR resolves stereochemical ambiguities (e.g., 2,3-dihydroxy derivatives) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodology : Follow established protocols for epoxide hydrolysis (e.g., trans-diaxial hydrolysis of 2α,3α-epoxides) to generate diol metabolites. For new derivatives, validate purity via HPLC (>95% assay grade) and characterize using IR, UV, and X-ray crystallography where applicable. Reference synthetic intermediates like 17α-methylstenbolone for structural analogs .
- Key Data : Commercial standards (e.g., oxymetholone) with ≥95% purity are recommended for calibration .
Advanced Research Questions
Q. What explains the unexpected detection of 5β-configured metabolites from a 5α-configured precursor like this compound?
- Methodology : Investigate enzymatic pathways (e.g., 5α-reductase inhibition or isomerization) using in vitro liver S9 fractions. Compare urinary metabolite profiles post-administration via IRMS to track isotopic labels, which revealed 5β-androstanediol as a downstream product .
- Data Contradiction : While this compound is 5α-configured, its impact on endogenous 5β-steroids (e.g., etiocholanolone) suggests cross-pathway modulation, possibly via allosteric enzyme interactions .
Q. How can researchers resolve chromatographic challenges in detecting 2β,3α-dihydroxy-5α-androstan-17-one (M2) in doping control samples?
- Methodology : Optimize derivatization protocols (e.g., trimethylsilylation) to improve GC-MS volatility. Combine chemical solvolysis with enzymatic hydrolysis to increase metabolite recovery. Cross-validate findings using high-resolution mass spectrometry (HRMS) for accurate mass determination .
- Key Insight : M2’s dual presence in both glucuronide and sulfate fractions necessitates multi-step extraction workflows .
Q. What experimental designs are effective for studying the steroidal aromatase inhibition potential of this compound?
- Methodology : Use in vitro aromatase assays (e.g., human placental microsomes) with tritiated androstenedione as a substrate. Quantify inhibition via LC-MS/MS detection of estrone/estradiol. Compare results with known inhibitors (e.g., anastrozole) to establish relative potency .
- Challenges : Differentiate between direct inhibition and metabolite-mediated effects by testing purified metabolites (e.g., M1, M2) .
Q. How do structural modifications (e.g., 17-methylation) influence the metabolic stability of this compound?
- Methodology : Synthesize analogs with varied alkylation (e.g., 17α-methyl vs. 17β-methyl) and compare hepatic clearance rates using in vitro microsomal assays. Track deuterium-labeled compounds in urine to assess half-life differences .
- Key Finding : 17α-methylation delays hepatic oxidation, extending detection windows to 9 days post-administration .
Data Interpretation and Contradictions
Q. Why do studies report varying numbers of metabolites (e.g., 16 metabolites in in vitro models vs. 7–15 in vivo)?
- Analysis : In vitro systems (e.g., liver S9 fractions) lack systemic regulation, permitting exhaustive phase I/II metabolism. In vivo, renal excretion and enterohepatic recirculation limit detectable metabolites. Prioritize HRMS for comprehensive profiling .
- Resolution : Use deuterated tracers to distinguish administered compounds from endogenous steroids, reducing false positives .
Synthesis and Structural Analysis
Q. What strategies validate the stereochemical purity of synthetic this compound derivatives?
- Methodology : Employ X-ray crystallography (e.g., COD Entry 2227118) to confirm absolute configurations. Use NOESY NMR to resolve axial/equatorial substituents in diastereomers .
- Case Study : Crystallographic data for 3β,11α-dihydroxy-17a-oxa-D-homoandrost-5-en-17-one provides a reference for analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
